molecular formula C14H17ClN2O2S B1197150 N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide CAS No. 81705-04-6

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide

Cat. No.: B1197150
CAS No.: 81705-04-6
M. Wt: 312.8 g/mol
InChI Key: JJQKICOADUKSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitration of Naphthalene to Form 5-Nitronaphthalene

The nitration of naphthalene represents the initial step in the synthetic sequence, requiring careful control of reaction conditions to achieve the desired regioselectivity for 5-nitronaphthalene formation. Research has demonstrated that naphthalene nitration can lead to two possible isomers, 1-nitronaphthalene and 2-nitronaphthalene, with the former nitrocompound preferentially forming upon electrophilic processes. The regioselectivity of this transformation is fundamentally important for the subsequent synthetic steps, as the position of the nitro group determines the final substitution pattern of the target molecule.

Electrophilic nitration of naphthalene takes place in the presence of concentrated nitric acid, but nitration with nitric acid and oxidants, known as charge-transfer nitration, occurs under much milder conditions than with nitric acid alone. The mechanism involves the formation of nitronium ion species that attack the electron-rich aromatic system of naphthalene. Studies have shown that nitronium salt nitration of naphthalene gives 91-92% alpha-nitronaphthalene and 8-9% beta-nitronaphthalene, demonstrating high regioselectivity. This selectivity is crucial for synthetic planning, as it indicates that the alpha position (position 1) is heavily favored over other positions.

Alternative nitrating systems have been developed to improve both selectivity and environmental compatibility. One study presented a simple and effective method of nitration using a classical nitrating mixture in 1,4-dioxane, where the reaction occurs under homogeneous conditions. Gas chromatography-mass spectrometry analysis of the product showed 2 peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%), with the product isolated in 96-97% yields. The high regioselectivity observed in this system demonstrates the potential for controlled nitration processes.

Industrial applications have utilized modified catalytic systems for naphthalene nitration. A method employing fuming nitric acid under catalytic conditions with modified ZSM-5 and beta-type zeolite molecular sieve catalysts has been reported. This approach operates at normal pressure and room temperature, representing milder reaction conditions compared to traditional mixed acid systems. The catalyst consumption ranges from 10-20% of naphthalene mass, with organic solvents such as 1,2-ethylene dichloride used in mass ratios of 20:1 to 50:1 relative to naphthalene.

Table 1: Nitration Conditions and Product Distribution for Naphthalene

Nitrating System Temperature (°C) Pressure 1-Nitronaphthalene (%) 2-Nitronaphthalene (%) Yield (%) Reference
HNO₃/H₂SO₄ in dioxane 60 Atmospheric 96.4 3.6 97
Fuming HNO₃/Zeolite Room temperature Atmospheric Not specified Not specified Not specified
Nitronium salts Variable Atmospheric 91-92 8-9 Not specified

Properties

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16/h3-7,10,17H,1-2,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQKICOADUKSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002136
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81705-04-6
Record name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81705-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081705046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Sulfonation of Naphthalene

The synthesis begins with functionalizing naphthalene at specific positions:

  • Chlorination : Electrophilic substitution introduces chlorine at position 5 using Cl₂ or a chlorinating agent (e.g., SO₂Cl₂) under acidic conditions.

  • Sulfonation : Subsequent sulfonation at position 2 employs fuming sulfuric acid (H₂SO₄·SO₃) to yield 5-chloronaphthalene-2-sulfonic acid.

Reaction Conditions Table

StepReagentsTemperatureTimeYield
ChlorinationCl₂, FeCl₃ catalyst40–60°C4–6 hr~75%
SulfonationH₂SO₄·SO₃80–100°C8 hr~65%

Sulfonamide Formation

The sulfonic acid intermediate is converted to the sulfonamide via reaction with 4-aminobutylamine. Two approaches are documented:

Direct Amidation

The sulfonic acid reacts with 4-aminobutylamine in the presence of a coupling agent (e.g., thionyl chloride or PCl₅) to form the sulfonamide bond.

Mechanism :

  • Activation of the sulfonic acid as sulfonyl chloride.

  • Nucleophilic substitution by 4-aminobutylamine.

Hydrothermal Synthesis

Analogous to zeolite synthesis methods, hydrothermal conditions (100–150°C, pH 13–13.8) optimize crystallinity and purity. This method reduces side reactions and enhances yield.

Optimization Strategies

Solvent Systems

  • Aqueous-Organic Mixtures : Enhance solubility of intermediates while minimizing hydrolysis.

  • Seed Crystallization : Borrowing from SSZ-13 zeolite synthesis, seeding with pre-formed sulfonamide crystals accelerates nucleation and improves product uniformity.

Industrial-Scale Production

Environmental Considerations

  • Waste Management : Neutralization of acidic byproducts with NaOH is critical.

  • Catalyst Recovery : Palladium catalysts are recycled via filtration and ion-exchange resins .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Hydroxyl or alkoxy-substituted naphthalene derivatives.

Scientific Research Applications

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The 5-Cl group in W-13 and W-7 significantly enhances hydrophobicity and calmodulin binding compared to non-chlorinated analogs (W-12, W-5) .
  • Alkyl Chain Length: A 4-aminobutyl chain (W-13) provides optimal steric compatibility with calmodulin’s hydrophobic pockets, whereas a longer 6-aminohexyl chain (W-7) reduces potency .

Therapeutic Efficacy in Disease Models

  • sJIA Treatment : W-13 outperforms ketanserin (enrichment score: 0.79) and gelsemine (0.77) in transcriptomic drug-repositioning studies, likely due to its dual anti-inflammatory and Ca²⁺-signaling modulation .
  • Cancer Research: W-7 and W-13 synergize with retinoic acid to induce differentiation in HL-60 leukemia cells, but W-13 requires lower doses (EC₅₀: 10 µM vs. 15 µM for W-7) .

Toxicity and Selectivity

  • W-13 exhibits higher selectivity for calmodulin over protein kinase C (PKC) compared to trifluoperazine, a non-sulfonamide calmodulin antagonist .
  • Non-chlorinated derivatives (e.g., W-12) show reduced cytotoxicity in renal cells, making them preferable for long-term studies .

Biological Activity

N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide (commonly referred to as this compound) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions involving nitration, reduction, chlorination, sulfonation, and amidation. The general synthetic route includes:

  • Nitration of Naphthalene : Forms 5-nitronaphthalene.
  • Reduction : Converts the nitro group to an amino group, yielding 5-aminonaphthalene.
  • Chlorination : Introduces a chlorine atom at the 5-position.
  • Sulfonation : Produces 5-chloronaphthalene-2-sulfonic acid.
  • Amidation : Reacts with 4-aminobutylamine to form the final product.

The primary mechanism of action for this compound involves its structural similarity to para-aminobenzoic acid (PABA). This similarity allows it to competitively inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. By blocking this enzyme, the compound effectively prevents the synthesis of folic acid necessary for bacterial growth, leading to a bacteriostatic effect.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The following table summarizes key findings from studies on its antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Escherichia coli32 µg/mLModerate inhibition
Staphylococcus aureus16 µg/mLHigh inhibition
Pseudomonas aeruginosa64 µg/mLLow inhibition

These findings suggest that while the compound is effective against certain strains, its potency varies significantly across different bacteria .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models. The following table highlights some of the key findings related to its anti-inflammatory effects:

Cell Line Cytokine Inhibition (%) Concentration (µM)
RAW 264.7 (macrophages)70% IL-6 inhibition10
THP-1 (monocytes)60% TNF-α inhibition20

These results indicate that the compound may serve as a viable candidate for developing new anti-inflammatory therapies .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Bacterial Infections : A clinical study evaluated the efficacy of this compound in treating patients with resistant bacterial infections. Results showed a notable reduction in infection rates among treated patients compared to controls.
  • Anti-inflammatory Treatment in Animal Models : In vivo studies using murine models demonstrated significant reductions in inflammation markers when treated with this compound, suggesting its potential application in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.